molecular formula C28H21FN4O3S B12270100 ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate

Cat. No.: B12270100
M. Wt: 512.6 g/mol
InChI Key: XWAIAAVUIKMLID-UHFFFAOYSA-N
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Description

These compounds are synthesized via multicomponent reactions (MCRs) involving aldehydes, malononitrile, and active methylene compounds, often catalyzed by bases like piperidine or triethylamine . The target molecule features a 2-fluorophenyl group at position 4, a cyano-substituted pyridine ring at the sulfanyl methyl side chain, and an ethyl ester moiety.

Properties

Molecular Formula

C28H21FN4O3S

Molecular Weight

512.6 g/mol

IUPAC Name

ethyl 6-amino-5-cyano-2-[(3-cyano-6-phenylpyridin-2-yl)sulfanylmethyl]-4-(2-fluorophenyl)-4H-pyran-3-carboxylate

InChI

InChI=1S/C28H21FN4O3S/c1-2-35-28(34)25-23(36-26(32)20(15-31)24(25)19-10-6-7-11-21(19)29)16-37-27-18(14-30)12-13-22(33-27)17-8-4-3-5-9-17/h3-13,24H,2,16,32H2,1H3

InChI Key

XWAIAAVUIKMLID-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2F)C#N)N)CSC3=C(C=CC(=N3)C4=CC=CC=C4)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate typically involves multi-step reactions. One common method involves the condensation of ethyl cyanoacetate with substituted benzaldehydes in the presence of a base, followed by cyclization and functional group modifications . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano groups can be reduced to amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives with reduced cyano groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Substituent Effects on the 4H-Pyran Core

The 4H-pyran core is a common scaffold in medicinal chemistry. Variations in substituents at positions 2, 4, and 6 significantly influence physicochemical and biological properties:

Compound Name Position 4 Substituent Position 2 Substituent Key Features Reference
Target Compound 2-Fluorophenyl [(3-Cyano-6-phenylpyridin-2-yl)sulfanyl]methyl Enhanced electronic effects due to fluorine; pyridine ring adds rigidity -
Ethyl 6-amino-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate 3-Fluorophenyl Methyl Reduced steric bulk; fluorine position affects binding
Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate 2-Chlorophenyl Phenyl Chlorine’s electronegativity alters reactivity
Methyl 6-amino-5-cyano-4-(4-ethylphenyl)-4H-pyran-3-carboxylate 4-Ethylphenyl [(3-Cyano-6-methylpyridin-2-yl)sulfanyl]methyl Ethyl group enhances lipophilicity
  • Fluorine vs. Chlorine : The 2-fluorophenyl group in the target compound may improve metabolic stability compared to chlorine (as in ), due to fluorine’s smaller size and stronger C–F bond .
  • Aromatic vs.

Sulfanyl Methyl Side Chain Modifications

The sulfanyl methyl group at position 2 is a critical pharmacophoric element. Key analogues include:

  • In contrast, replaces pyridine with a cyclohepta[b]pyridine ring, increasing ring strain and solubility challenges.
  • Simpler Sulfanyl Groups : Compounds like use a methyl group instead of the pyridine-sulfanyl chain, reducing synthetic complexity but sacrificing target specificity.

Ester Group Variations

The ethyl ester at position 3 is a common feature, but methyl esters (e.g., ) are also prevalent:

  • Ethyl vs.
  • Trifluoromethyl Modifications : In , a trifluoromethylphenyl group at position 4 enhances electron-withdrawing effects, which could improve binding to electron-deficient targets.

Structural and Crystallographic Insights

Crystallographic studies of related compounds (e.g., ) reveal that the 4H-pyran ring adopts a nearly planar conformation (r.m.s. deviation ~0.059 Å). Hydrogen bonding between the amino group (NH2) and carbonyl oxygen or cyano nitrogen stabilizes the crystal lattice, as seen in . The target compound’s 2-fluorophenyl group may induce subtle distortions in planarity, affecting packing efficiency compared to non-fluorinated analogues.

Biological Activity

Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate is a complex organic compound belonging to the pyran class, known for its diverse biological activities. This article focuses on its biological activity, particularly its antibacterial, antioxidant, and cytotoxic properties, supported by relevant case studies and research findings.

Chemical Structure

The compound features a pyran ring substituted with various functional groups, which contribute to its biological activity. The presence of cyano, amino, and phenyl groups enhances its potential as a pharmacologically active agent.

1. Antibacterial Activity

Recent studies have evaluated the antibacterial properties of pyran derivatives, including the compound . For instance, derivatives of 4H-pyran have shown significant inhibitory effects against various Gram-positive bacteria. In a study, certain pyran derivatives demonstrated lower IC50 values than ampicillin against tested isolates, indicating strong antibacterial potential .

CompoundIC50 (µM)Bacterial Strain
4g< 75Staphylococcus aureus
4j< 85Streptococcus pneumoniae

2. Antioxidant Activity

The antioxidant capacity of ethyl 6-amino-5-cyano derivatives has been assessed through DPPH scavenging assays. Compounds such as 4g and 4j exhibited remarkable reducing power with EC50 values comparable to known antioxidants like BHT .

CompoundEC50 (mM)Reference Antioxidant
4g0.072BHT
4j0.074BHT

3. Cytotoxic Activity

Cytotoxicity assays conducted on HCT-116 colorectal cancer cells revealed that certain pyran derivatives significantly inhibited cell proliferation. The lowest observed IC50 values were reported at 75.1 µM for one derivative, highlighting the compound's potential as an anticancer agent .

The mechanisms underlying the biological activities of this compound include:

  • CDK2 Inhibition : Molecular docking studies have indicated that some pyran derivatives inhibit CDK2 kinase activity, a critical target in cancer therapy .
  • Apoptosis Induction : The activation of caspase pathways has been linked to the cytotoxic effects observed in cancer cell lines, suggesting a pro-apoptotic mechanism .

Case Studies

Several case studies have explored the biological effects of similar pyran compounds:

  • Study on Antimicrobial Activity : A study demonstrated that ethyl 6-amino-5-cyano derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity in Cancer Cells : Research involving HCT-116 cells showed that specific derivatives induced apoptosis through caspase activation, effectively reducing cell viability.

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